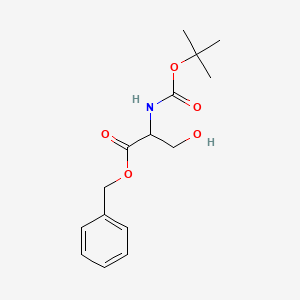

Benzyl (tert-butoxycarbonyl)serinate

Description

Benzyl (tert-butoxycarbonyl)serinate is a serine derivative featuring dual protecting groups: the tert-butoxycarbonyl (Boc) group on the amino moiety and the benzyl ester on the carboxyl group. This compound is widely employed in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps. The Boc group is acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while the benzyl ester is cleaved via catalytic hydrogenation (e.g., Pd/C) .

Properties

CAS No. |

141527-78-8; 145612-59-5; 59524-02-6 |

|---|---|

Molecular Formula |

C15H21NO5 |

Molecular Weight |

295.335 |

IUPAC Name |

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19) |

InChI Key |

BQADRZHPZVQGCW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (tert-butoxycarbonyl)serinate typically involves the protection of the amino group of serine with a tert-butoxycarbonyl group and the hydroxyl group with a benzyl group. This can be achieved using di-tert-butyl dicarbonate and benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Benzyl (tert-butoxycarbonyl)serinate can be scaled up using flow microreactor systems. This method allows for more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butoxycarbonyl)serinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can remove the protective groups, yielding serine or its derivatives.

Substitution: The benzyl and tert-butoxycarbonyl groups can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include deprotected serine, oxidized derivatives, and substituted serine compounds .

Scientific Research Applications

Benzyl (tert-butoxycarbonyl)serinate is widely used in scientific research, particularly in:

Chemistry: It is used in peptide synthesis and as an intermediate in organic synthesis.

Biology: The compound is used to study protein structure and function.

Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)serinate involves its role as a protected amino acid derivative. The protective groups (benzyl and tert-butoxycarbonyl) help in controlling the reactivity of the amino and hydroxyl groups during chemical reactions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl (tert-butoxycarbonyl)serinate belongs to a class of Boc-protected amino acid benzyl esters. Below is a comparative analysis with structurally similar compounds, based on synthetic methodologies and reactivity from the evidence:

Key Observations:

Coupling Efficiency : DEPBT/DIEA consistently achieves high yields (85–92%) for Boc-protected leucine and phenylalanine benzyl esters . Serine derivatives are expected to exhibit comparable efficiency, though steric or electronic effects from serine’s hydroxyl group may slightly alter reactivity.

Deprotection Stability : The Boc group’s acid lability and benzyl ester’s hydrogenation sensitivity are uniform across analogs, ensuring orthogonal deprotection strategies .

Side-Chain Influence : Hydrophobic residues (e.g., leucine, phenylalanine) enhance solubility in organic solvents like THF, whereas serine’s polar hydroxyl group may necessitate modified solvent systems.

Research Findings and Discussion

Serine-Specific Considerations

- Side-Chain Protection : Additional protection (e.g., trityl or tert-butyl) may be required to prevent oxidation or unintended side reactions during coupling.

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) might improve solubility compared to THF, which is optimal for hydrophobic analogs like leucine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.